molecular formula C13H16N2O B14394922 1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- CAS No. 89969-77-7

1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)-

Cat. No.: B14394922
CAS No.: 89969-77-7
M. Wt: 216.28 g/mol
InChI Key: RMEWJAZWSZUDIS-UHFFFAOYSA-N
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Description

1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- is a chemical compound with the molecular formula C13H16N2O This compound is characterized by the presence of an indole ring substituted with dimethyl groups and an oxime functional group

Preparation Methods

The synthesis of 1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-(1,2-dimethyl-1H-indol-3-yl)-propanone.

    Oxime Formation: The ketone group in the starting material is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The resulting oxime is purified using recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their structure and function. The indole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- can be compared with other similar compounds, such as:

    1-Propanone, 1-(1H-indol-3-yl)-, oxime: Lacks the dimethyl substitution on the indole ring, which may affect its reactivity and biological activity.

    1-Propanone, 1-(2-methyl-1H-indol-3-yl)-, oxime: Has a single methyl group on the indole ring, which may result in different chemical and biological properties.

    1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, hydrazone:

The uniqueness of 1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

89969-77-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-[1-(1,2-dimethylindol-3-yl)propylidene]hydroxylamine

InChI

InChI=1S/C13H16N2O/c1-4-11(14-16)13-9(2)15(3)12-8-6-5-7-10(12)13/h5-8,16H,4H2,1-3H3

InChI Key

RMEWJAZWSZUDIS-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C1=C(N(C2=CC=CC=C21)C)C

Origin of Product

United States

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